molecular formula C9H10Br2S B13200565 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene

Cat. No.: B13200565
M. Wt: 310.05 g/mol
InChI Key: VSYRECFZBFVVPY-UHFFFAOYSA-N
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Description

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) in the absence of benzoyl peroxide to achieve bromination . The cyclopropyl group can be introduced via a reaction with cyclopropylmethyl bromide under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the cyclopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone or potassium carbonate (K2CO3) in dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include de-brominated thiophenes and modified cyclopropyl derivatives.

Scientific Research Applications

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The cyclopropyl group can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both a cyclopropyl group and bromine atoms, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H10Br2S

Molecular Weight

310.05 g/mol

IUPAC Name

3-bromo-2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H10Br2S/c10-6-9(2-3-9)5-8-7(11)1-4-12-8/h1,4H,2-3,5-6H2

InChI Key

VSYRECFZBFVVPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CS2)Br)CBr

Origin of Product

United States

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